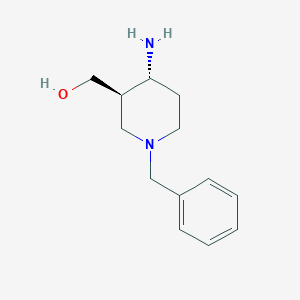

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

描述

Chemical Identity and Properties trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1177198-30-9) is a piperidine derivative with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.32 g/mol . It is characterized by a trans-configuration at the 4-amino and 3-hydroxymethyl substituents on the piperidine ring, with an additional benzyl group at the 1-position. The compound is commercially available with a purity of 98% and is typically supplied in units of 1g ($120) or 5g ($465), stored under standard laboratory conditions .

Key structural features include:

- Hydroxymethyl group: Contributes to hydrogen-bonding capacity and solubility in polar solvents.

- Amino group: Provides a site for chemical modifications or interactions in biological systems.

No explicit data on solubility, melting point, or optical rotation is provided in the available evidence, limiting a full physicochemical profile .

属性

IUPAC Name |

[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCYWYTZXZUBOO-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1N)CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177198-30-9 | |

| Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine typically involves the reduction of a precursor compound. One common method starts with the reduction of (S)-1-benzyl-3,4-dihydroxy-pyrrolidine-2,5-dione using sodium borohydride in the presence of iodine. This reaction forms a borane complex with the imide carbonyl group, leading to the formation of the desired product after subsequent hydrolysis with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.

化学反应分析

Types of Reactions

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the amino group or the piperidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions include:

- Aldehydes and carboxylic acids from oxidation.

- Reduced amines and modified piperidine rings from reduction.

- Various substituted derivatives from nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications, particularly in drug development. Its structure allows for various modifications, making it a versatile precursor in synthesizing pharmaceutical agents.

Potential Therapeutic Properties:

- Antimalarial Activity: Related compounds have shown potent antiplasmodial activity against Plasmodium falciparum, indicating that modifications to the piperidine structure can enhance efficacy against malaria.

- Cancer Research: Benzoylpiperidine derivatives exhibit antiproliferative effects on cancer cell lines, suggesting that trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine could be developed further in oncology .

- Neuropharmacology: Investigations into similar piperidine compounds have revealed potential antagonist properties at opioid receptors, relevant for pain management therapies.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme-substrate interactions and receptor binding. The amino group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions, modulating the activity of target molecules.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions.

- Oxidation and Reduction: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives, while the amino group can be reduced to form secondary amines.

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Piperidine core with amino and hydroxymethyl groups | Potential use in pharmaceutical applications |

| Trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester | Contains carboxylic acid group | May exhibit different solubility and reactivity |

| This compound hydrochloride | Salt form of the base compound | Enhanced stability and solubility in aqueous solutions |

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Antimalarial Activity Study:

A study demonstrated that modifications to the piperidine structure significantly enhanced antimalarial efficacy against Plasmodium falciparum. This suggests that this compound could serve as a basis for developing new antimalarial drugs .

Cancer Research Investigation:

Research on benzoylpiperidine derivatives showed notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), indicating that this compound may have similar properties worthy of exploration in oncology .

Neuropharmacological Studies:

Studies on related compounds have indicated potential antagonist properties at opioid receptors, which may provide avenues for developing new pain management therapies utilizing this compound.

作用机制

The mechanism of action of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

However, general comparisons can be inferred based on the compound’s structural motifs and known properties of piperidine-based molecules.

Hypothetical Structural and Functional Comparisons

Key Observations

Stereochemistry : The trans-configuration in the target compound may confer distinct spatial alignment compared to cis-isomers, affecting interactions with chiral biological targets.

The hydroxymethyl group improves aqueous solubility relative to analogs lacking polar substituents.

Synthetic Utility: The amino and hydroxymethyl groups offer sites for further derivatization, a feature absent in simpler piperidines like 4-aminopiperidine.

生物活性

Overview

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS Number: 1177198-30-9) is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The specific arrangement of functional groups, particularly an amino group and a hydroxymethyl group, contributes to its unique properties and potential applications in various fields, especially in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural features of this compound include:

| Feature | Description |

|---|---|

| Piperidine Core | Six-membered ring containing one nitrogen atom |

| Amino Group | Located at the fourth position |

| Benzyl Group | Attached at the first position |

| Hydroxymethyl Group | Present at the third position |

These structural characteristics are crucial for understanding its biological activity and interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including potential therapeutic applications in pharmacology.

Biological Activities

While the specific biological activities of this compound are not extensively documented, compounds containing piperidine moieties are known for their diverse biological activities. Notable activities include:

- Antimicrobial Activity : Piperidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related piperidine compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

- Pharmacological Potential : The compound is investigated for its potential role as a precursor in synthesizing pharmaceutical agents targeting neurological pathways. Its structural similarity to known pharmacological agents suggests it may exhibit similar therapeutic effects .

- Enzyme Interaction Studies : Research indicates that this compound may interact with various enzymes, influencing metabolic pathways and potentially leading to therapeutic outcomes .

Antimicrobial Studies

A recent study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency. Compounds with electron-donating and electron-withdrawing groups showed enhanced activity against tested bacterial strains .

Pharmacokinetic Investigations

In pharmacokinetic studies, this compound was assessed for its absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrated favorable characteristics that warrant further exploration in drug development processes .

Enzyme Binding Affinity

Research involving enzyme binding assays revealed that derivatives of this compound exhibited varied binding affinities to target enzymes, suggesting potential roles as enzyme inhibitors or modulators .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives often employs benzylation and acyl transfer strategies. For example, intramolecular acyl transfer under mild Pd/C-catalyzed debenzylation conditions (e.g., HCOONH₄/Pd/C) can yield stereochemically defined piperidines . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) significantly impacts yield and avoids side reactions like over-benzylation. NMR monitoring of intermediates (e.g., δ 3.65 ppm for benzyl protons) is critical for purity control .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 3.65 ppm (benzyl -CH₂-), δ 4.2–4.5 ppm (hydroxymethyl -CH₂OH), and δ 1.5–2.5 ppm (piperidine ring protons). Trans-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

- IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch of amine) and 1050–1100 cm⁻¹ (C-O stretch of hydroxymethyl) validate functional groups .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound’s amine and hydroxymethyl groups make it hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous buffers with pH >8 to prevent ring-opening reactions .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform drug design for neurological targets?

- Methodological Answer : Spatial configurations (e.g., chair vs. boat conformations) influence binding to receptors like opioid or dopamine transporters. Use NOESY NMR to identify key interactions (e.g., axial benzyl group enhancing lipid membrane penetration). Molecular docking studies (e.g., AutoDock Vina) correlate ring puckering with IC₅₀ values in vitro .

Q. What mechanistic insights explain contradictions in acyl transfer efficiency during piperidine functionalization?

- Methodological Answer : Competing pathways (e.g., N→O vs. N→N acyl shifts) arise from solvent polarity and steric effects. For example, acetonitrile favors intramolecular N→N transfer (90% yield), while DMSO promotes hydrolysis. Kinetic studies (UV-Vis monitoring at 240 nm) and DFT calculations (B3LYP/6-31G*) identify transition states and rate-limiting steps .

Q. How can analytical methods resolve data discrepancies in quantifying trace impurities (e.g., deaminated byproducts)?

- Methodological Answer : Use orthogonal techniques:

- HPLC-MS (C18 column, 0.1% TFA/ACN gradient) detects impurities at 0.01% levels.

- Ion chromatography quantifies residual ammonium formate from synthetic steps .

- ²⁹Si NMR (if silane reagents are used) identifies silicon-containing side products .

Q. What strategies optimize biological assay compatibility for this compound in CNS studies?

- Methodological Answer :

- Solubility : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to achieve >1 mM solubility.

- Blood-Brain Barrier (BBB) Penetration : LogP adjustments (target 2–3) via hydroxymethyl ester prodrugs enhance permeability (PAMPA-BBB assay) .

- Metabolic Stability : Incubate with liver microsomes (CYP3A4/2D6 screening) to identify vulnerable sites for deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。